molecular formula C13H14 B1294624 2,3,6-Trimethylnaphthalene CAS No. 829-26-5

2,3,6-Trimethylnaphthalene

Cat. No. B1294624
CAS RN: 829-26-5
M. Wt: 170.25 g/mol
InChI Key: UNBZRJCHIWTUHB-UHFFFAOYSA-N
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Description

2,3,6-Trimethylnaphthalene is a compound that has been the subject of various studies and synthesis methods. It is a derivative of naphthalene with three methyl groups located at specific positions on the naphthalene ring. The compound has been synthesized through different reactions and its molecular structure has been characterized using various spectroscopic techniques .

Synthesis Analysis

The synthesis of 2,3,6-Trimethylnaphthalene has been achieved through different methods, including reactions involving succinic anhydride and o-xylene, as well as aromatic nucleophilic substitution reactions. These methods have allowed for the preparation and characterization of the compound, providing insights into its reactivity and stability .

Molecular Structure Analysis

The molecular structure of 2,3,6-Trimethylnaphthalene has been investigated using various computational and experimental techniques. Density Functional Theory (DFT) calculations and X-ray single crystal diffraction methods have been employed to determine the geometric parameters, bond lengths, angles, and vibrational frequencies of the compound. These studies have provided valuable insights into the structural properties of 2,3,6-Trimethylnaphthalene .

Chemical Reactions Analysis

The compound has been subjected to various chemical reactions, including sulphonation and photovalence isomerization. These reactions have led to the formation of different derivatives and isomers, providing important information about the reactivity and behavior of 2,3,6-Trimethylnaphthalene under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,6-Trimethylnaphthalene, such as its melting points, solubility, and spectral characteristics, have been investigated in the context of its synthesis and reactivity. These properties are crucial for understanding the compound's behavior and potential applications in various fields .

Overall, the comprehensive analysis of 2,3,6-Trimethylnaphthalene presented in the literature provides valuable insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties, contributing to a deeper understanding of this important compound.

Synthesis of 2,3,6,7-Tetramethylnaphthalene from 2,3-Dimethylsuccinic Anhydride and o-Xylene Aromatic sulphonation–80: Sulphur trioxide sulphonation of some tri- and tetra-methylnaphthalenes Synthesis, characterization and investigation of the spectroscopic properties of novel peripherally 2,3,5-trimethylphenoxy substituted Cu and Co phthalocyanines, the computational and experimental studies of the 4-(2,3,5-trimethylphenoxy)phthalonitrile Synthesis and Photoreaction of 1,2,3,4-Tetra-t-butylnaphthalene: A Highly Crowded Naphthalene Derivative and Its Valenceisomers

Scientific Research Applications

1. Geochemical Analysis and Oil Classification

Trimethylnaphthalenes (TMNs), including 2,3,6-Trimethylnaphthalene, have significant applications in geochemical analysis. Strachan et al. (1988) examined trimethylnaphthalenes in various crude oils and sediments, revealing their utility in classifying crude oils according to their trimethylnaphthalene compositions. This classification can identify crudes of higher plant origin and further categorize them based on the age of organic matter (Strachan, Alexander, & Kagi, 1988).

2. Thermal Maturity Indicators

TMNs are also useful in indicating the thermal maturity of sedimentary organic matter. Alexander et al. (1985) found that the distributions of di- and trimethylnaphthalenes in sedimentary sequences and crude oils can be indicators of thermal maturity. Changes in the relative abundances of certain methyl substituted naphthalenes, including TMNs, provide insights into the thermal history of the sediments and oils (Alexander, Kagi, Rowland, Sheppard, & Chirila, 1985).

Safety And Hazards

When handling 2,3,6-Trimethylnaphthalene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2,3,6-trimethylnaphthalene
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InChI

InChI=1S/C13H14/c1-9-4-5-12-7-10(2)11(3)8-13(12)6-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UNBZRJCHIWTUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=C2)C)C
Source PubChem
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Molecular Formula

C13H14
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DSSTOX Substance ID

DTXSID8061189
Record name 2,3,6-Trimethylnaphthalene
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Molecular Weight

170.25 g/mol
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Vapor Pressure

0.00252 [mmHg]
Record name 2,3,6-Trimethylnaphthalene
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Product Name

2,3,6-Trimethylnaphthalene

CAS RN

829-26-5
Record name 2,3,6-Trimethylnaphthalene
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Record name 2,6-Trimethylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
602
Citations
W Carruthers, AG Douglas - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… When this material was cooled, 2 : 3 : 6-trimethylnaphthalene separated in considerable quantity and was identified by analysis, ultraviolet absorption, and oxidation with chromic acid in …
Number of citations: 11 pubs.rsc.org
TP Bastow, R Alexander, SJ Fisher, RK Singh… - Organic …, 2000 - Elsevier
Geosynthesis of organic compounds. Part V — methylation of alkylnaphthalenes - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign …
Number of citations: 64 www.sciencedirect.com
HW Kim, YK Lee, GS Shim… - Korean Journal of Food …, 1998 - koreascience.kr
The purpose of this study was to identify off-flavor compounds in sea mustard and rice syrup sold in the markets. Naphthalenes such as naphthalene, 2-methylnaphthalene, 1-…
Number of citations: 19 koreascience.kr
J Bartoň, I Capek, P Hrdlovič - Journal of Polymer Science …, 1975 - Wiley Online Library
The kinetics of acrylonitrile polymerization photoinitiated by aromatic hydrocarbons have been studied. For the acrylonitrile polymerization photoinitiated by naphthalene the rate of …
Number of citations: 68 onlinelibrary.wiley.com
SJ Rowland, R Alexander, RI Kagi, DM Jones - Organic Geochemistry, 1986 - Elsevier
Small aliquots of crude oil (Brent, North Sea) were incubated aerobically for periods of up to 14 days with an inoculum of recent sediment. The saturated and aromatic hydrocarbon …
Number of citations: 171 www.sciencedirect.com
KI Mamedov, IK Nasibov, ÉN Niyazova… - Journal of Applied …, 1971 - Springer
Luminescence was not observed upon excitation with the 365 nm mercury line for samples which had not been subjected previously to UV irradiation. However, after short irradiation of …
Number of citations: 3 link.springer.com
SS Rossi, JM Neff - Marine Pollution Bulletin, 1978 - Elsevier
The toxicity of ten polynuclear aromatic hydrocarbons (PNAs) to Neanthes arenaceodentata was studied in replicate 96 h bioassays with specific hydrocarbons in solution. Relative …
Number of citations: 69 www.sciencedirect.com
Y Xu, L Ma, L Li, W Cui, X Cheng, X Wang - Petroleum Science, 2014 - Springer
Traditional fluid production profile logging is not usually suitable for heavy-viscous crude oil wells. Biodegradation of heavy oil can lead to the loss of n-ahkanes, and the use of …
Number of citations: 1 link.springer.com
AL Maximov, IA Sizova, SN Khadzhiev - Pure and Applied Chemistry, 2017 - degruyter.com
A comparative study of nickel-tungsten sulfide catalysts for hydrodearomatization prepared in situ in a reaction medium by different methods (from a [BMPip] 2 Ni(WS 4 ) 2 precursor in a …
Number of citations: 16 www.degruyter.com
WJ Chamberlain, RL Stedman - Phytochemistry, 1968 - Elsevier
2,3,6-Trimethyl-1,4-naphthoquinone was isolated from the nitromethane-soluble, neutral fraction of cigarette smoke condensate and identified by spectral (ir, mass and NMR) and gas …
Number of citations: 15 www.sciencedirect.com

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